molecular formula C14H17N5O B254183 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one

Cat. No. B254183
M. Wt: 271.32 g/mol
InChI Key: ABLRYOKWPNTAOE-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one, also known as TBTU, is a chemical compound that has gained significant attention in the scientific research community. TBTU is a highly efficient coupling reagent that is widely used in peptide synthesis and other chemical reactions.

Mechanism of Action

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one works by activating the carboxyl group of the amino acid, allowing it to react with the amino group of the incoming amino acid. This process results in the formation of a peptide bond. 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one is highly reactive and can form stable peptide bonds even in the presence of hindered amino acids.
Biochemical and Physiological Effects:
3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one has no known biochemical or physiological effects as it is primarily used in laboratory experiments. However, it is important to handle 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one with caution as it can be toxic if ingested or inhaled.

Advantages and Limitations for Lab Experiments

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one has several advantages over traditional coupling reagents. It is highly efficient and can improve the yield and purity of peptides. It is also less toxic and easier to handle than other coupling reagents. However, 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one does have some limitations. It can be expensive compared to other coupling reagents, and it may not be suitable for all types of peptides.

Future Directions

There are several future directions for research on 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one. One area of interest is the development of new coupling reagents that are even more efficient and cost-effective than 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one. Another area of research is the optimization of 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one synthesis methods to reduce the cost and increase the yield. Additionally, there is potential for 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one to be used in other chemical reactions beyond peptide synthesis. Further research is needed to explore these possibilities.
Conclusion:
In conclusion, 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one is a highly efficient coupling reagent that has gained significant attention in the scientific research community. It has several advantages over traditional coupling reagents and has a wide range of applications in peptide synthesis. While there are some limitations to its use, 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one is an important tool for researchers in the field of chemistry and biochemistry. Further research is needed to explore its full potential and to develop new and improved coupling reagents.

Synthesis Methods

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one can be synthesized through a multistep process that involves the reaction of 4-tert-butylbenzaldehyde with hydrazine hydrate to form 4-tert-butylbenzaldehyde hydrazone. This intermediate is then reacted with cyanogen bromide to form the final product, 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one.

Scientific Research Applications

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research, particularly in peptide synthesis. It is a highly efficient coupling reagent that can be used in place of traditional coupling reagents such as HOBt and DIC. 3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one has been shown to improve the yield and purity of peptides, and it is also less toxic and easier to handle than other coupling reagents.

properties

Product Name

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H17N5O/c1-14(2,3)11-6-4-10(5-7-11)8-15-18-13-17-12(20)9-16-19-13/h4-9H,1-3H3,(H2,17,18,19,20)/b15-8+

InChI Key

ABLRYOKWPNTAOE-OVCLIPMQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NC(=O)C=NN2

SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC2=NC(=O)C=NN2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC2=NC(=O)C=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.